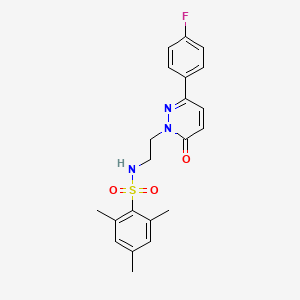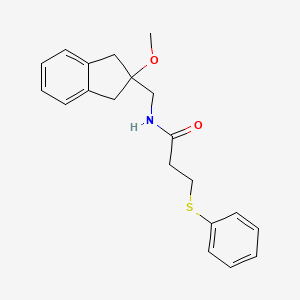
1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine, also known as CBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. The purpose of
作用機序
The exact mechanism of action of 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine is not fully understood. However, it is believed to act as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has also been shown to modulate the activity of other neurotransmitters, including serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects. 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
実験室実験の利点と制限
1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine is also stable under standard lab conditions and can be stored for extended periods without significant degradation. However, 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine. One potential direction is to investigate its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the potential use of 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine and its potential side effects.
合成法
1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine can be synthesized through the reaction of 2-chlorobenzyl chloride with propan-2-ylpiperazine in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine as a white crystalline solid with a melting point of approximately 140°C.
科学的研究の応用
1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has been extensively studied for its potential applications in medicinal chemistry, neuroscience, and pharmacology. It has been shown to exhibit a wide range of biological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. 1-(2-Chlorobenzyl)-4-(propan-2-yl)piperazine has also been investigated for its potential use in the treatment of various neurological disorders, such as schizophrenia, anxiety, and depression.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-propan-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-12(2)17-9-7-16(8-10-17)11-13-5-3-4-6-14(13)15/h3-6,12H,7-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAQDXFRWINKLSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]aniline](/img/structure/B2799939.png)
![3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2799941.png)

![N-(1-Cyanocyclohexyl)-2-[(3R,4S)-3-(dimethylamino)-4-(triazol-1-yl)pyrrolidin-1-yl]-N-methylacetamide](/img/structure/B2799944.png)
![N'-[(3-methylbenzoyl)oxy]-2-(phenylsulfonyl)ethanimidamide](/img/structure/B2799947.png)
![2-amino-N-[1-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2799949.png)
![Methyl 2-[2-(3,5-dimethoxybenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2799952.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylthio)benzamide](/img/structure/B2799954.png)

![(2E)-N-methyl-4-[(naphthalen-1-yl)formamido]but-2-enamide](/img/structure/B2799957.png)

![3-(4-fluorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2799960.png)
![4-[(3,4-Dimethylphenyl)sulfonyl]-6-fluoro-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2799961.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2799962.png)